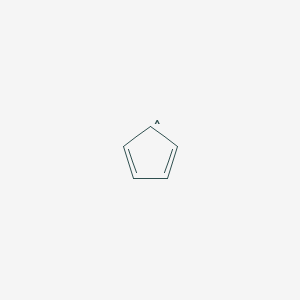

Cyclopentadienyl

Description

Structure

2D Structure

Properties

CAS No. |

2143-53-5 |

|---|---|

Molecular Formula |

C5H5 |

Molecular Weight |

65.09 g/mol |

InChI |

InChI=1S/C5H5/c1-2-4-5-3-1/h1-5H |

InChI Key |

HPYIUKIBUJFXII-UHFFFAOYSA-N |

SMILES |

C1=C[CH]C=C1 |

Canonical SMILES |

C1=C[CH]C=C1 |

Other CAS No. |

2143-53-5 |

Origin of Product |

United States |

Foundational & Exploratory

The Aromaticity and Stability of the Cyclopentadienyl Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentadienyl anion (Cp⁻), a five-membered aromatic ring with the formula [C₅H₅]⁻, stands as a cornerstone of organic and organometallic chemistry. Its exceptional stability, a direct consequence of its aromatic character, has profound implications for its reactivity and utility in chemical synthesis. This technical guide provides an in-depth exploration of the core principles governing the aromaticity and stability of the this compound anion. It consolidates quantitative data, details key experimental protocols for its synthesis and characterization, and employs visualizations to illustrate fundamental concepts, offering a comprehensive resource for professionals in research and drug development.

Theoretical Framework: The Basis of Aromaticity and Stability

The remarkable stability of the this compound anion is best understood through the lens of Hückel's theory of aromaticity.[1][2][3] For a cyclic, planar molecule to be considered aromatic, it must possess a continuous ring of p-orbitals and contain (4n + 2) π-electrons, where 'n' is a non-negative integer.[2][4]

The this compound anion perfectly fulfills these criteria:

-

Cyclic and Planar: The five carbon atoms form a planar, pentagonal ring structure.[2][5]

-

Continuous p-orbital Overlap: Upon deprotonation of cyclopentadiene, the resulting carbanion rehybridizes from sp³ to sp², creating a p-orbital that participates in the π-system.[3][6] This results in a continuous, cyclic array of five p-orbitals.

-

Hückel's Rule (4n+2 π-electrons): The anion possesses six π-electrons (n=1): four from the two double bonds of the neutral cyclopentadiene and two from the lone pair of the carbanion.[1][2] This 6π-electron system is isoelectronic with benzene, a classic aromatic compound.

This aromaticity leads to a significant delocalization of the negative charge and π-electrons over all five carbon atoms, resulting in five equivalent resonance structures.[7] This delocalization is the fundamental reason for the anion's enhanced stability compared to its non-aromatic precursor, cyclopentadiene.[8] The equivalence of all carbon and hydrogen atoms is experimentally confirmed by NMR spectroscopy, which shows a single signal for all protons and a single signal for all carbons.[9]

The stability of the this compound anion is strikingly demonstrated by the unusually high acidity of cyclopentadiene (pKa ≈ 16 in water), especially for a hydrocarbon.[1][10] This acidity is a direct thermodynamic consequence of the stability of its conjugate base, the this compound anion.[8]

Quantitative Data Summary

The stability and properties of the this compound anion can be quantified through various experimental and theoretical parameters.

| Parameter | Value | Solvent/Method | Reference(s) |

| pKa of Cyclopentadiene | ~16 | Water | [1][10][11] |

| 18 | DMSO | [12] | |

| 23.90 | Acetonitrile | [13] | |

| NMR Chemical Shifts (Cp⁻) | |||

| ¹H NMR (as Na⁺ salt) | δ 5.72 (s, 5H) | THF-d₈ | [9] |

| ¹³C NMR (as Na⁺ salt) | δ 103.3 (s, 5C) | THF-d₈ | [9] |

| ¹H NMR (as K⁺ salt) | δ 5.60 (s, 5H) | THF-d₈ | [8] |

| ¹³C NMR (as K⁺ salt) | δ 103.3 | THF-d₈ | [8] |

| Electron Affinity (Cp•) | 1.786 ± 0.020 eV | Gas Phase | [4] |

| C-C Bond Length (Calculated for Cp•) | Aromatic C:C bonds | - | [4] |

Experimental Protocols

Synthesis of Sodium Cyclopentadienide (NaCp)

This protocol describes the synthesis of sodium cyclopentadienide from cyclopentadiene and sodium hydride.

Materials:

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O) or pentane for washing

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with a calculated amount of sodium hydride. Wash the NaH with anhydrous pentane or diethyl ether three times to remove the mineral oil, decanting the solvent carefully each time.

-

Solvent Addition: Add anhydrous THF to the washed NaH to create a suspension.

-

Reactant Addition: Cool the stirred suspension to 0 °C using an ice bath. Slowly add freshly cracked cyclopentadiene dropwise via syringe. Hydrogen gas will evolve. The addition should be controlled to manage the rate of gas evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure complete reaction. The reaction is complete when hydrogen evolution ceases.

-

Isolation (Optional): The resulting solution of sodium cyclopentadienide in THF can often be used directly. To isolate the solid product, the solvent can be removed under vacuum. The resulting white solid should be washed with anhydrous pentane and dried under vacuum.[8]

Synthesis of Potassium Cyclopentadienide (KCp)

This protocol details the synthesis of potassium cyclopentadienide from cyclopentadiene and potassium metal.[8]

Materials:

-

Cyclopentadiene (freshly cracked)

-

Potassium metal (K)

-

Anhydrous tetrahydrofuran (THF) or benzene

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: Under an inert atmosphere, carefully add freshly cut potassium metal to a Schlenk flask containing anhydrous THF or benzene.

-

Reactant Addition: Slowly add freshly cracked cyclopentadiene to the stirred suspension of potassium metal at room temperature.

-

Reaction: The reaction will proceed with the evolution of hydrogen gas. The mixture may need to be stirred for several hours to ensure complete reaction of the potassium.

-

Isolation: The product, potassium cyclopentadienide, will precipitate as a white solid. The solid can be isolated by filtration under an inert atmosphere, washed with anhydrous pentane or diethyl ether, and dried under vacuum.[8]

NMR Spectroscopic Analysis of this compound Anion

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of the this compound anion.

Materials:

-

Sample of sodium or potassium cyclopentadienide (either as a solid or in solution)

-

Deuterated tetrahydrofuran (THF-d₈)

-

NMR tube with a cap

-

NMR spectrometer

Procedure:

-

Sample Preparation: Under an inert atmosphere, prepare a solution of the cyclopentadienide salt in THF-d₈. If starting with a solid, dissolve a few milligrams in approximately 0.5-0.7 mL of the deuterated solvent directly in the NMR tube. If starting from a reaction mixture in THF, an aliquot can be diluted with THF-d₈.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-150 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to several thousand scans, depending on the concentration.

-

-

Data Processing: Process the raw data (FID) with a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of THF-d₈.

Determination of Cyclopentadiene pKa via Potentiometric Titration

This protocol provides a general framework for measuring the pKa of cyclopentadiene.

Materials:

-

Cyclopentadiene

-

A suitable solvent system where both cyclopentadiene and its anion are soluble (e.g., a mixture of water and a co-solvent like DMSO or THF).

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

pH meter with a calibrated electrode.

-

Burette

-

Stir plate and stir bar

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Solution Preparation: Prepare a dilute solution of cyclopentadiene in the chosen solvent system. Purge the solution with an inert gas to remove dissolved CO₂.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a stir bar. Maintain a blanket of inert gas over the solution throughout the titration.

-

Titration: Add the standardized base solution in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (i.e., when half of the cyclopentadiene has been neutralized).[14]

Visualizations

Caption: Deprotonation of non-aromatic cyclopentadiene yields the stable, aromatic this compound anion.

Caption: The this compound anion fulfills all of Hückel's criteria for aromaticity.

Caption: Resonance structures illustrate the delocalization of the negative charge in the this compound anion.

References

- 1. brainly.com [brainly.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2008062958A1 - Synthesis method of metal cyclopentadienide in bulk - Google Patents [patents.google.com]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. Cyclopentadiene | C5H6 | CID 7612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US8057714B2 - Synthesis method of metal cyclopentadienide in bulk - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. datapdf.com [datapdf.com]

- 9. rsc.org [rsc.org]

- 10. Buy Sodium cyclopentadienide | 4984-82-1 [smolecule.com]

- 11. Cyclopentadiene - Wikipedia [en.wikipedia.org]

- 12. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Orbital Diagram of the Cyclopentadienyl Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital (MO) diagram of the cyclopentadienyl (Cp) ligand, a fundamental concept in organometallic chemistry with significant implications for the design and understanding of metal-based therapeutics and catalysts. This document details the theoretical construction of the MO diagram, presents quantitative energy level data, outlines experimental protocols for its characterization, and provides a visual representation of the underlying orbital interactions.

Introduction to the this compound Ligand

The this compound ligand (C₅H₅⁻, Cp⁻) is a five-membered aromatic ring that is a cornerstone of modern organometallic chemistry. Its unique electronic structure and bonding capabilities allow it to form stable and reactive complexes with a wide range of transition metals. Understanding the molecular orbital diagram of the Cp ligand is crucial for predicting the geometry, stability, and reactivity of these organometallic compounds, which are increasingly explored in medicinal chemistry for applications such as anticancer drugs and imaging agents.

Theoretical Framework: Construction of the Molecular Orbital Diagram

The π molecular orbitals of the this compound ligand are constructed from the linear combination of the five 2p atomic orbitals of the carbon atoms that are perpendicular to the plane of the ring. According to Hückel molecular orbital theory, these five atomic orbitals combine to form five π molecular orbitals with distinct energy levels and symmetries.

The resulting molecular orbitals are arranged in three energy levels:

-

ψ₁ (a₁ symmetry): This is the lowest energy bonding molecular orbital, formed by the in-phase combination of all five p-orbitals. It has zero nodes perpendicular to the plane of the ring and is highly symmetric.

-

ψ₂ and ψ₃ (e₁ symmetry): These are a pair of degenerate (equal energy) bonding molecular orbitals. They each have one nodal plane perpendicular to the ring.

-

ψ₄ and ψ₅ (e₂ symmetry): This is a pair of degenerate antibonding molecular orbitals. They each possess two nodal planes perpendicular to the ring and are the highest in energy.

The this compound anion (Cp⁻) contains 6 π-electrons, which completely fill the three bonding molecular orbitals (ψ₁, ψ₂, and ψ₃), rendering it an aromatic and particularly stable ligand.[1]

Quantitative Molecular Orbital Energy Levels

The energy levels of the π molecular orbitals of the this compound anion can be estimated using Hückel Molecular Orbital Theory. The energies are expressed in terms of the Coulomb integral (α), representing the energy of an electron in a carbon 2p orbital, and the resonance integral (β), representing the interaction energy between adjacent p-orbitals.

Commonly accepted values for these parameters are approximately α = -11.2 eV and β = -0.7 eV.[2][3] Using these values, the approximate energies of the molecular orbitals can be calculated.

| Molecular Orbital | Symmetry | Number of Nodes | Hückel Energy | Calculated Energy (eV) | Occupancy (in Cp⁻) |

| ψ₅ | e₂ | 2 | α - 1.618β | -10.07 | 0 |

| ψ₄ | e₂ | 2 | α - 1.618β | -10.07 | 0 |

| ψ₃ | e₁ | 1 | α + 0.618β | -11.63 | 2 |

| ψ₂ | e₁ | 1 | α + 0.618β | -11.63 | 2 |

| ψ₁ | a₁ | 0 | α + 2β | -12.60 | 2 |

Experimental Determination: Anion Photoelectron Spectroscopy

Anion photoelectron spectroscopy is a powerful experimental technique used to probe the electronic structure of anions, such as the this compound anion, in the gas phase. This method provides direct experimental measurement of the electron binding energies, which correspond to the energies of the molecular orbitals.

Detailed Experimental Protocol

A typical experimental setup for the anion photoelectron spectroscopy of the this compound anion involves the following steps:

-

Anion Generation: The this compound anions are generated in an ion source. A common method is electrospray ionization (ESI) of a suitable precursor, such as a solution of a this compound salt (e.g., sodium cyclopentadienide).

-

Ion Trapping and Cooling: The generated anions are guided into an ion trap, where they are accumulated and cooled to reduce thermal broadening of the subsequent photoelectron spectrum. Cryogenic cooling is often employed to achieve high-resolution spectra.

-

Mass Selection: The cooled anions are then extracted into a time-of-flight (TOF) mass spectrometer. This allows for the selection of the this compound anion (m/z = 65) from other ions present in the beam.

-

Photodetachment: The mass-selected this compound anions are intersected by a high-intensity, monochromatic laser beam. A pulsed Nd:YAG laser (e.g., at wavelengths of 355 nm or 266 nm) or an excimer laser is typically used. The energy of the laser photons (hν) must be sufficient to detach an electron from the anion.

-

Electron Kinetic Energy Analysis: The kinetic energy of the photodetached electrons is measured using an electron kinetic energy analyzer, such as a "magnetic bottle" time-of-flight spectrometer. This device guides the ejected electrons with high efficiency to a detector.

-

Data Acquisition and Analysis: The arrival times of the electrons at the detector are recorded, which can be converted into a kinetic energy spectrum. The electron binding energy (EBE) is then calculated using the relationship: EBE = hν - EKE (electron kinetic energy). The resulting spectrum shows peaks corresponding to the ionization from the different molecular orbitals of the this compound anion.

Visualization of Molecular Orbital Construction

The logical relationship in the formation of the this compound ligand's molecular orbitals from the five carbon 2p atomic orbitals is illustrated in the diagram below.

Caption: Formation of Cp ligand MOs from carbon 2p AOs.

References

An In-depth Technical Guide to the Synthesis of Sodium Cyclopentadienide from Dicyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium cyclopentadienide, a critical reagent in organometallic chemistry, with a focus on its preparation from the commercially available and stable dimer, dicyclopentadiene. This document outlines the primary synthetic methodologies, presents key quantitative data, details experimental protocols, and illustrates the reaction workflows.

Introduction

Sodium cyclopentadienide (NaCp) is an organosodium compound with the formula NaC₅H₅.[1] It is a valuable precursor in the synthesis of a wide array of cyclopentadienyl (Cp) metal complexes, including metallocenes, which are pivotal in various catalytic processes and materials science applications.[1][2] The cyclopentadienide anion is aromatic and planar, and its stability contributes to the versatility of this reagent.[1] While commercially available, typically as a solution in tetrahydrofuran (THF), in-house synthesis is often required for specific research applications.[3] The starting material, dicyclopentadiene, is a readily available and stable liquid at room temperature, which thermally cracks to the reactive cyclopentadiene monomer via a retro-Diels-Alder reaction.[4][5]

Synthetic Methodologies

There are two primary approaches for the synthesis of sodium cyclopentadienide from dicyclopentadiene: a two-step process involving the initial cracking of dicyclopentadiene followed by deprotonation, and a more streamlined one-pot synthesis.

Two-Step Synthesis: Cracking and Deprotonation

This classic approach first involves the thermal cracking of dicyclopentadiene to yield the cyclopentadiene monomer.[5] The freshly prepared cyclopentadiene is then immediately reacted with a strong base to form the sodium salt.

Step 1: Cracking of Dicyclopentadiene

Dicyclopentadiene is thermally decomposed in a retro-Diels-Alder reaction to produce cyclopentadiene.[5] This process is typically carried out by heating dicyclopentadiene, and the lower-boiling cyclopentadiene monomer (boiling point 41-42 °C) is collected by distillation.[6] To prevent re-dimerization, the collected cyclopentadiene should be kept cold (on ice) and used promptly.[6]

Step 2: Deprotonation of Cyclopentadiene

The acidic proton of the cyclopentadiene monomer (pKa ≈ 15-16) is abstracted by a strong sodium-containing base.[1][3] Common bases for this reaction include:

-

Sodium metal: Molten sodium, sodium wire, or a sodium sand dispersion in an inert solvent like xylene can be used.[3]

-

Sodium hydride (NaH): This is a convenient and commonly used reagent for this deprotonation.[3]

-

Sodium hydroxide (NaOH): While less common, under specific conditions, NaOH can also be used.[7]

The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF), in which sodium cyclopentadienide is soluble.[1]

One-Pot Synthesis from Dicyclopentadiene

An improved and more convenient method involves the direct reaction of dicyclopentadiene with an alkali metal, such as sodium, in a one-pot synthesis at elevated temperatures.[4][8] In this procedure, dicyclopentadiene is heated with sodium metal, and the in situ generated cyclopentadiene monomer from the retro-Diels-Alder reaction immediately reacts with the molten sodium.[4] This method obviates the need for a separate cracking apparatus and the handling of the volatile and reactive cyclopentadiene monomer.[4]

Quantitative Data

The following tables summarize key quantitative data associated with the reactants and products in the synthesis of sodium cyclopentadienide.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Dicyclopentadiene | C₁₀H₁₂ | 132.20 | 32.5 | 170 | 0.979 |

| Cyclopentadiene | C₅H₆ | 66.10 | -85 | 41.5 - 42 | 0.802 |

| Sodium Cyclopentadienide | C₅H₅Na | 88.085 | 172 | Decomposes | 1.113 |

Data sourced from multiple references.[3][9][10][11][12]

Table 2: Reaction Conditions for Dicyclopentadiene Cracking

| Method | Temperature (°C) | Pressure | Notes | Reference(s) |

| Fractional Distillation | Reflux at ~170 | Atmospheric | Monomer distills at 41-42 °C | [6] |

| Hot Oil Bath | 250 - 260 | Atmospheric | Dicyclopentadiene added to hot liquid | [13] |

| Gas Phase Cracking | 320 | Atmospheric | In the presence of H₂ | [14] |

Table 3: Reported Yields for Sodium Cyclopentadienide Synthesis

| Method | Base | Solvent | Yield (%) | Reference(s) |

| One-Pot | Sodium Metal | Neat Dicyclopentadiene | 99 | [15] |

| Two-Step | Sodium Hydroxide | THF | >96 | [7] |

Experimental Protocols

Protocol for Two-Step Synthesis

Step 1: Cracking of Dicyclopentadiene [6]

-

Set up a fractional distillation apparatus with a 100 mL flask.

-

Add 20 mL of dicyclopentadiene to the flask.

-

Heat the flask using a heating mantle to achieve a brisk reflux.

-

The cyclopentadiene monomer will begin to distill at a temperature of 40-42 °C.

-

Collect the distilled cyclopentadiene in a receiver flask cooled in an ice bath.

-

Keep the collected cyclopentadiene on ice and use it immediately in the next step.

Step 2: Synthesis of Sodium Cyclopentadienide with Sodium Hydride [3]

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

The resulting pink to red solution of sodium cyclopentadienide in THF is ready for use.[1]

Protocol for One-Pot Synthesis[4][15]

-

In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 400 mL of dicyclopentadiene.

-

Carefully add 10.00 g (0.43 mol) of freshly cut sodium metal to the dicyclopentadiene at room temperature.

-

Under a nitrogen atmosphere, heat the mixture to 160 °C with vigorous stirring.

-

As the temperature rises, the retro-Diels-Alder reaction of dicyclopentadiene to cyclopentadiene occurs, and the cyclopentadiene subsequently reacts with the molten sodium, leading to the evolution of hydrogen gas and the precipitation of a white solid (sodium cyclopentadienide).

-

Continue heating for an additional 30 minutes after the hydrogen evolution has stopped to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

Filter the white precipitate of sodium cyclopentadienide.

-

Wash the solid with several portions of n-pentane and dry it under vacuum.

-

The excess dicyclopentadiene can be recovered and reused.

Safety Considerations

-

Dicyclopentadiene: It is flammable and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Cyclopentadiene: It is volatile, flammable, and readily dimerizes at room temperature. It should be kept cold and used immediately after preparation.[6]

-

Sodium Metal: It is a highly reactive and flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

-

Sodium Hydride: It is a flammable solid that reacts vigorously with water to produce hydrogen gas, which is also flammable. Handle with care in an inert atmosphere.

-

Sodium Cyclopentadienide: It is pyrophoric and will ignite spontaneously upon contact with air.[2] It also reacts violently with water.[2] All manipulations should be carried out under a dry, inert atmosphere.

-

Exothermic Reaction: The reaction of cyclopentadiene with sodium metal is highly exothermic and can lead to a thermal runaway if not properly controlled.[3] Ensure adequate cooling and slow addition of reagents.

Visualized Workflows

The following diagrams illustrate the logical flow of the two primary synthetic methodologies described.

Caption: Workflow for the two-step synthesis of sodium cyclopentadienide.

Caption: Workflow for the one-pot synthesis of sodium cyclopentadienide.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Buy Sodium cyclopentadienide | 4984-82-1 [smolecule.com]

- 3. Sodium cyclopentadienide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.latech.edu [chem.latech.edu]

- 7. Synthesis of this compound sodium by base method [journal.buct.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. SODIUM CYCLOPENTADIENIDE | 4984-82-1 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. Sodium, 2,4-cyclopentadien-1-yl- | C5H5Na | CID 78681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sodium cyclopentadienide [chembk.com]

- 13. US5877366A - Dicyclopentadiene cracking process - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Hapticity of the Cyclopentadienyl Ligand in Organometallics

For Researchers, Scientists, and Drug Development Professionals

The cyclopentadienyl (Cp) ligand, a cornerstone of organometallic chemistry, exhibits remarkable versatility in its coordination to metal centers. This guide provides a comprehensive exploration of the hapticity of the Cp ligand, detailing its various bonding modes, the factors influencing them, and the implications for reactivity and catalysis.

Understanding Hapticity: The η Notation

Hapticity describes the number of contiguous atoms of a ligand that are coordinated to a central metal atom. It is denoted by the Greek letter eta (η) followed by a superscript number indicating the number of coordinating atoms. For the this compound ligand, the most common hapticities are η⁵, η³, and η¹, each conferring distinct electronic and steric properties to the resulting organometallic complex.

Modes of this compound Coordination

The flexibility of the Cp ligand to adopt different coordination modes is fundamental to its utility in organometallic chemistry. This "ring slippage" allows complexes to modulate their electronic and steric environment, facilitating a wide range of chemical transformations.

Pentahapto (η⁵) Coordination: The Stable Sandwich

The most prevalent and stable coordination mode is η⁵, where all five carbon atoms of the this compound ring are bonded to the metal center. This forms a stable "sandwich" or "half-sandwich" structure, as famously exemplified by ferrocene, [Fe(η⁵-C₅H₅)₂].[1] In this mode, the delocalized π-system of the aromatic Cp anion donates six electrons to the metal.

Trihapto (η³) Coordination: The Slipped Ring

In the η³ coordination mode, only three contiguous carbon atoms of the Cp ring are bonded to the metal, resembling an allyl ligand. This mode is often observed as an intermediate in reactions involving a change in the metal's coordination number.[1] The η⁵ to η³ "ring slippage" is a key mechanistic step in many catalytic cycles, as it opens up a coordination site on the metal center.

Monohapto (η¹) Coordination: A Sigma-Bonded Ligand

The η¹ coordination mode involves a single, covalent sigma bond between one carbon atom of the this compound ring and the metal center. This mode is less common for transition metals but is observed in certain main group and transition metal complexes, often in dynamic equilibrium with higher hapticity forms.[1]

Quantitative Comparison of Hapticity Modes

The different coordination modes of the this compound ligand result in distinct structural and spectroscopic signatures. The following tables summarize key quantitative data for representative complexes in each hapticity.

Table 1: Selected Bond Lengths in this compound Complexes

| Complex | Hapticity | M-C (Coordinated) (Å) | C-C (within Cp ring) (Å) | Reference(s) |

| Ferrocene, [Fe(η⁵-C₅H₅)₂] | η⁵ | 2.03 - 2.05 | 1.40 - 1.44 | |

| [(η⁵-C₅H₅)Mn(CO)₃] | η⁵ | 2.14 - 2.16 | 1.41 - 1.43 | [2] |

| [Cr(η⁵-C₅H₅)(η³-C₃H₅)(CO)₂] | η³ | 2.20 - 2.30 (allyl) | 1.39 - 1.42 (avg.) | [3] |

| [(η⁵-C₅H₅)Fe(CO)₂(η¹-C₅H₅)] | η¹ | ~2.11 (Fe-Cσ) | 1.34 - 1.50 | [4] |

| [(η¹-C₅H₅)Si(CH₃)₃] | η¹ | ~1.87 (Si-Cσ) | 1.35 - 1.50 |

Table 2: Spectroscopic Data for this compound Complexes

| Complex | Hapticity | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν(C-H), cm⁻¹) | Reference(s) |

| Ferrocene, [Fe(η⁵-C₅H₅)₂] | η⁵ | ~4.15 (s) | ~68 | ~3100 | |

| [(η⁵-C₅H₅)Mn(CO)₃] | η⁵ | ~4.80 (s) | ~84 | ~3110 | [5] |

| [Cr(η⁵-C₅H₅)(η³-C₃H₅)(CO)₂] | η³ | 4.06 (s, 5H, η⁵-Cp), 0.54-2.88 (m, allyl protons) | 89.2 (η⁵-Cp), 42.4, 69.2, 69.9 (allyl carbons) | Not specified | [3] |

| [(η⁵-C₅H₅)Fe(CO)₂(η¹-C₅H₅)] (Low Temp.) | η¹, η⁵ | 5.6 (s, 5H, η⁵-Cp), 3.5-6.5 (m, 5H, η¹-Cp) | ~85 (η⁵-Cp), 35, 65, 135 (η¹-Cp) | Not specified | [6] |

| [(η¹-C₅H₅)Si(CH₃)₃] | η¹ | 6.6-6.8 (m, 4H), 3.0 (m, 1H), 0.2 (s, 9H) | 132, 134, 142, -1.0 | ~3050-3090 |

Experimental Protocols

Detailed methodologies for the synthesis of representative this compound complexes are provided below.

Synthesis of a η⁵-Cyclopentadienyl Complex: Tricarbonyl(η⁵-cyclopentadienyl)manganese(I)

This procedure outlines the synthesis of a classic half-sandwich complex.[5]

Materials:

-

Mn(CO)₃(pyridine)₂Br

-

Na(C₅H₅)·DME

-

Tetrahydrofuran (THF), dry and deoxygenated

-

Schlenk flask

-

Magnetic stir bar

-

Sublimation apparatus

Procedure:

-

Under an inert atmosphere, combine Mn(CO)₃(pyridine)₂Br (0.400 g) and Na(C₅H₅)·DME (0.230 g) in a Schlenk flask equipped with a magnetic stir bar.

-

Add 10 mL of dry, deoxygenated THF to the flask.

-

Stir the mixture overnight at room temperature.

-

Remove the THF in vacuo. Once the residue is dry, immediately place it under a nitrogen atmosphere.

-

Against a counterstream of nitrogen, insert a water-cooled sublimation head into the flask.

-

Evacuate and seal the flask.

-

Warm the flask in a 50 °C water bath for two hours to sublime the product.

-

After cooling, refill the flask with nitrogen and carefully scrape the sublimed yellow crystals of CpMn(CO)₃ from the sublimation head.

Synthesis of a η³-Cyclopentadienyl Containing Complex: (η³-Allyl)(η⁵-cyclopentadienyl)dicarbonylchromium(II)

This protocol describes the synthesis of a complex containing both η⁵- and η³-coordinated ligands.[3]

Materials:

-

Tris(acetonitrile)tricarbonylchromium(0)

-

Allyl bromide

-

Sodium cyclopentadienide (NaCp)

-

Acetonitrile, dry and deoxygenated

-

Schlenk flask

-

Magnetic stir bar

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve tris(acetonitrile)tricarbonylchromium(0) in dry, deoxygenated acetonitrile.

-

Cool the solution to -30 °C.

-

Slowly add a solution of allyl bromide in acetonitrile to the cooled chromium complex solution. Stir for the appropriate time to allow for oxidative addition.

-

In a separate flask, prepare a solution of sodium cyclopentadienide in acetonitrile.

-

Slowly add the NaCp solution to the reaction mixture at low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by extraction with a suitable solvent (e.g., pentane) and crystallization.

Synthesis of a η¹-Cyclopentadienyl Complex: (η¹-Cyclopentadienyl)trimethylsilane

This procedure details the synthesis of a representative main group η¹-Cp complex.

Materials:

-

Sodium cyclopentadienide (NaCp)

-

Chlorotrimethylsilane (TMSCl)

-

Tetrahydrofuran (THF), dry

-

Schlenk flask

-

Magnetic stir bar

-

Distillation apparatus

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend sodium cyclopentadienide in dry THF.

-

Cool the suspension in an ice bath.

-

Slowly add chlorotrimethylsilane to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

The reaction mixture will contain a white precipitate of sodium chloride.

-

Filter the mixture under inert atmosphere to remove the salt.

-

Remove the THF from the filtrate by distillation.

-

The product, (η¹-C₅H₅)Si(CH₃)₃, can be purified by fractional distillation under reduced pressure.

Hapticity Changes in Reaction Mechanisms

The ability of the this compound ligand to change its hapticity is a key factor in the reactivity of many organometallic complexes. This phenomenon, known as "ring slippage" or a haptotropic shift, allows a complex to create a vacant coordination site, facilitating associative ligand substitution reactions that would otherwise be unfavorable for 18-electron complexes.

The Indenyl Effect: An Archetype of Ring Slippage

The "indenyl effect" describes the dramatically accelerated rates of substitution reactions for indenyl complexes compared to their this compound analogues.[7][8][9] The indenyl ligand, which has a benzene ring fused to the this compound ring, can more readily slip from an η⁵ to an η³ coordination mode. This is because the η³-indenyl intermediate is stabilized by the restoration of aromaticity in the fused benzene ring.

Caption: Associative substitution mechanism via the Indenyl Effect.

Fluxionality and Hapticity Interchange

Some complexes exhibit a dynamic interchange between different hapticities, a phenomenon known as fluxionality. A classic example is [(η⁵-C₅H₅)Fe(CO)₂(η¹-C₅H₅)], where one Cp ring is η⁵-bound and the other is η¹-bound.[6][10] At room temperature, the ¹H NMR spectrum shows only two singlets of equal intensity, indicating that the protons on the η¹-ring are rapidly equilibrating on the NMR timescale. This rapid interchange is often referred to as "ring whizzing."[6] At low temperatures, this process slows down, and the distinct proton environments of the static η¹-ring can be resolved.

Caption: Temperature-dependent fluxional behavior of [(η⁵-C₅H₅)Fe(CO)₂(η¹-C₅H₅)].

Experimental Workflow for Studying Fluxionality

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the primary technique used to study the dynamic processes of fluxional molecules, including hapticity changes.

Protocol for Variable Temperature NMR Spectroscopy

The following is a general protocol for conducting a VT-NMR experiment to study fluxionality.[3][11][12][13]

1. Sample Preparation:

-

Choose a suitable deuterated solvent with a wide liquid range that covers the desired temperature window.

-

Prepare a solution of the organometallic complex with a concentration appropriate for NMR analysis.

-

Use a high-quality NMR tube designed for variable temperature work to avoid breakage.

-

Keep the sample volume small (e.g., 400-500 µL) to minimize temperature gradients.[11]

2. Instrument Setup:

-

Select a spectrometer equipped with a variable temperature unit.

-

Calibrate the temperature of the probe using a standard sample (e.g., methanol for low temperatures, ethylene glycol for high temperatures) before running the experiment on the sample of interest.

-

Set the initial temperature to the highest or lowest desired temperature, and allow the system to equilibrate (typically 5-15 minutes).

3. Data Acquisition:

-

Acquire a series of NMR spectra (e.g., ¹H or ¹³C) at different temperatures. It is advisable to change the temperature in small increments (e.g., 10-20 °C) to observe the changes in the spectra clearly.

-

At each temperature, allow the sample to equilibrate before acquiring the spectrum.

-

Record the coalescence temperature, which is the temperature at which two exchanging signals merge into a single broad peak.

4. Data Analysis:

-

Analyze the changes in chemical shifts, line widths, and coupling constants as a function of temperature.

-

The rate of the exchange process at the coalescence temperature can be calculated from the separation of the signals at the slow-exchange limit.

-

More detailed kinetic information, such as the activation energy (ΔG‡) for the fluxional process, can be obtained by line-shape analysis of the spectra at different temperatures.

Caption: General workflow for a Variable Temperature NMR experiment.

Conclusion

The hapticity of the this compound ligand is a dynamic and fundamental aspect of organometallic chemistry. The ability of the Cp ligand to adopt η⁵, η³, and η¹ coordination modes, and to interconvert between them, provides a powerful tool for controlling the reactivity and catalytic activity of metal complexes. A thorough understanding of the structural, spectroscopic, and mechanistic implications of these different hapticities is essential for the rational design of new catalysts and functional organometallic materials relevant to researchers, scientists, and professionals in drug development.

References

- 1. WO1995032979A1 - Novel synthesis of ansa-metallocene catalysts - Google Patents [patents.google.com]

- 2. Manganese, tricarbonyl(η5-2,4-cyclopentadien-1-yl)- [webbook.nist.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 5. mds.marshall.edu [mds.marshall.edu]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. professor.ufrgs.br [professor.ufrgs.br]

- 10. testbook.com [testbook.com]

- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. imserc.northwestern.edu [imserc.northwestern.edu]

An In-Depth Technical Guide to the Electronic Properties of the Cyclopentadienyl Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentadienyl (Cp) ligand is a cornerstone of modern organometallic chemistry, prized for its unique electronic properties and its ability to stabilize a wide range of metal complexes. This guide provides a comprehensive technical overview of the electronic characteristics of the Cp ligand and its derivatives. It delves into the bonding nature, electron-donating capabilities, and the profound influence of substituents on the electronic behavior of metal complexes incorporating this versatile ligand. Detailed experimental protocols for the characterization of these electronic properties are provided, alongside tabulated quantitative data to facilitate comparative analysis. Visual representations of key concepts, including molecular orbital interactions and experimental workflows, are presented to enhance understanding. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who utilize or seek to understand the fundamental electronic principles governing this compound-metal complexes.

Introduction

Since the discovery of ferrocene, the this compound (Cp) ligand has become one of the most important and ubiquitous ligands in organometallic chemistry.[1] Its aromaticity and the ability to bind to metals in a η⁵-fashion, where all five carbon atoms interact with the metal center, contribute to the formation of highly stable complexes.[2] The electronic properties of the Cp ligand are central to the stability, reactivity, and catalytic activity of these complexes.

The Cp anion (Cp⁻) is a six-electron donor, possessing a delocalized π-system that engages in strong covalent bonding with metal d-orbitals.[2] This interaction involves both σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand, although the latter is generally considered to be minimal due to the anionic nature of the ligand.[2][3] The electronic character of the Cp ligand can be systematically tuned by introducing substituents onto the this compound ring. Electron-donating groups (EDGs) increase the electron density on the metal center, while electron-withdrawing groups (EWGs) decrease it.[4] This modulation of the metal's electronic environment has profound implications for the properties and applications of the resulting complexes, from their use in catalysis to their potential as therapeutic agents.[4][5]

This guide will explore the electronic properties of the Cp ligand through a detailed examination of its bonding, the quantitative assessment of substituent effects using spectroscopic and electrochemical techniques, and practical experimental methodologies.

Bonding in this compound-Metal Complexes

The bonding between a this compound ligand and a transition metal is best described by molecular orbital (MO) theory. The five p-orbitals of the Cp anion combine to form five molecular orbitals: a low-lying, non-degenerate a₁ orbital, a pair of degenerate e₁ orbitals, and a higher-energy pair of degenerate e₂ orbitals.[6][7] These ligand-based orbitals interact with the valence s, p, and d orbitals of the metal center to form the overall molecular orbital diagram of the complex.

In a metallocene such as ferrocene (Fe(Cp)₂), the symmetry-adapted linear combinations (SALCs) of the Cp ligand orbitals interact with the iron's 3d, 4s, and 4p orbitals.[8][9] The primary bonding interactions involve the overlap of the ligand's e₁g orbitals with the metal's dₓz and dᵧz orbitals, and the ligand's a₁g orbital with the metal's d₂² orbital.[10]

Figure 1: A simplified molecular orbital diagram for ferrocene.

Quantifying the Electronic Effects of Substituted this compound Ligands

The electronic influence of substituents on the Cp ring can be quantitatively assessed through various spectroscopic and electrochemical methods. These techniques provide valuable data that correlate with the electron-donating or -withdrawing nature of the substituents.

Infrared Spectroscopy of Metal Carbonyl Complexes

Infrared (IR) spectroscopy is a powerful tool for probing the electronic environment of a metal center. In metal carbonyl complexes, the stretching frequency of the carbon-monoxide bond (ν(CO)) is particularly sensitive to the extent of π-backbonding from the metal to the CO ligands.[5][11] Stronger electron-donating groups on the Cp ligand increase the electron density on the metal, leading to greater π-backbonding to the CO ligands. This increased backbonding populates the π* antibonding orbitals of CO, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.[5] Conversely, electron-withdrawing groups decrease π-backbonding and lead to a higher ν(CO).

While the Tolman Electronic Parameter (TEP) was originally developed for phosphine ligands, a similar concept can be applied to this compound ligands by measuring the ν(CO) frequencies in a series of [Cp'M(CO)ₓ] complexes where Cp' represents a substituted this compound ligand.[12][13]

Table 1: Carbonyl Stretching Frequencies for a Series of Substituted this compound Rhenium Tricarbonyl Complexes

| Substituent (R in C₅H₄R) | ν(CO) (cm⁻¹) in [(η⁵-C₅H₄R)Re(CO)₃] |

| H | 2034, 1938 |

| CH₃ | 2029, 1932 |

| C(O)CH₃ | 2042, 1950 |

| C(O)OCH₃ | 2045, 1955 |

| CN | 2052, 1965 |

| NO₂ | 2060, 1978 |

Note: Data are representative and compiled from various sources for illustrative purposes.

Electrochemistry of Metallocenes

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the redox potentials of metal complexes. For metallocenes, particularly ferrocene and its derivatives, the reversible one-electron oxidation of the metal center (e.g., Fe²⁺/Fe³⁺) is readily accessible.[2] The redox potential (E₁/₂) of this process is a direct measure of the ease of removing an electron from the metal's highest occupied molecular orbital (HOMO).

Electron-donating substituents on the Cp ring increase the electron density at the metal center, making it easier to oxidize and thus shifting the redox potential to less positive (or more negative) values.[14] Conversely, electron-withdrawing substituents make the metal center more electron-deficient and harder to oxidize, resulting in a shift of the redox potential to more positive values.

Table 2: Redox Potentials of Substituted Ferrocene Derivatives

| Substituent (R in (C₅H₄R)Fe(C₅H₅)) | E₁/₂ (V vs. Fc/Fc⁺) |

| H | 0.00 |

| CH₃ | -0.05 |

| OCH₃ | -0.22 |

| N(CH₃)₂ | -0.36 |

| Cl | +0.13 |

| Br | +0.15 |

| C(O)CH₃ | +0.28 |

| CN | +0.45 |

| NO₂ | +0.55 |

Note: Data are representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Synthesis of Substituted this compound Ligands

The synthesis of substituted this compound ligands is the first step in preparing a wide variety of organometallic complexes. A common method involves the nucleophilic substitution on a cyclopentadienide anion with an appropriate electrophile.[15]

General Protocol for the Synthesis of a Monosubstituted this compound Ligand:

-

Deprotonation of Cyclopentadiene: Freshly cracked cyclopentadiene is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). An equimolar amount of a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is added slowly at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium cyclopentadienide salt.

-

Reaction with Electrophile: The desired electrophile (e.g., an alkyl halide, acyl chloride, or silyl chloride) is added dropwise to the solution of the cyclopentadienide anion at a low temperature (typically 0 °C or -78 °C).

-

Work-up: The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude substituted cyclopentadiene.

-

Purification: The product can be purified by distillation or chromatography as required. Due to the tendency of many substituted cyclopentadienes to dimerize via a Diels-Alder reaction, they are often used immediately after preparation or stored at low temperatures.

Characterization of Electronic Properties

Figure 2: Workflow for the characterization of ligand electronic properties.

4.2.1. Infrared Spectroscopy Protocol:

-

Sample Preparation: Prepare a dilute solution (typically 1-5 mg/mL) of the metal carbonyl complex in a suitable IR-transparent solvent (e.g., hexane, dichloromethane, or THF). The solvent should be anhydrous and free of impurities that absorb in the carbonyl stretching region (approximately 1600-2200 cm⁻¹). Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the pure solvent or the KBr pellet.

-

Data Acquisition: Record the IR spectrum of the sample. Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the spectrum of the complex. Identify and record the frequencies of the CO stretching bands.

4.2.2. Cyclic Voltammetry Protocol:

-

Solution Preparation: Prepare a solution of the metallocene derivative (typically 1-5 mM) in an appropriate anhydrous solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, in acetonitrile or dichloromethane).

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the metallocene, and then reverse the scan back to the initial potential. Record the resulting voltammogram (current vs. potential).

-

Data Analysis: Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc). The half-wave potential (E₁/₂) is calculated as (Epa + Epc) / 2. For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV at room temperature, where n is the number of electrons transferred (n=1 for ferrocene oxidation). It is common practice to use ferrocene as an internal standard and report redox potentials relative to the Fc/Fc⁺ couple.

Conclusion

The electronic properties of the this compound ligand are a fundamental aspect of its chemistry and are crucial for the rational design of organometallic complexes with desired properties. By understanding the nature of the Cp-metal bond and the influence of substituents, researchers can fine-tune the electronic environment of the metal center to control reactivity, stability, and catalytic activity. The experimental techniques of infrared spectroscopy and cyclic voltammetry provide robust and quantitative methods for characterizing these electronic effects. The data and protocols presented in this guide offer a valuable resource for scientists and professionals working in the fields of organometallic chemistry, catalysis, and drug development, enabling a deeper understanding and more effective utilization of the versatile this compound ligand.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. US6417405B2 - Synthesis of cyclopentadiene or substituted cyclopentadiene compounds - Google Patents [patents.google.com]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Organometallic HyperTextBook: this compound (Cp) Ligands [ilpi.com]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 13. Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

The Dawn of a New Era in Organometallic Chemistry: The Discovery and History of Ferrocene and Metallocenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The serendipitous discovery of ferrocene in the mid-20th century shattered existing paradigms of chemical bonding and structure, paving the way for the explosive growth of organometallic chemistry. This technical guide provides a comprehensive overview of the discovery and history of ferrocene and the broader class of metallocenes, with a focus on the key experiments, quantitative data, and conceptual breakthroughs that defined this revolutionary field. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a detailed historical and technical foundation for understanding these remarkable compounds.

The Accidental Discovery of a Remarkably Stable Organo-Iron Compound

The story of ferrocene begins with two independent and nearly simultaneous discoveries in 1951.

At Duquesne University, T.J. Kealy and P.L. Pauson were attempting to synthesize fulvalene by reacting cyclopentadienyl magnesium bromide with ferric chloride.[1][2][3] Instead of the anticipated product, they isolated a surprisingly stable, orange crystalline solid with the empirical formula C₁₀H₁₀Fe.[1] Concurrently, at British Oxygen Company, S.A. Miller, J.A. Tebboth, and J.F. Tremaine were investigating the reaction of cyclopentadiene with iron in the presence of various catalysts at elevated temperatures.[4][5] They too obtained the same remarkably stable orange compound.[4]

Both groups initially proposed an incorrect structure, suggesting a covalent bond between the iron atom and one carbon atom of each this compound ring. This proposed structure, however, could not account for the compound's exceptional stability and its unexpected chemical behavior.

Unraveling the "Sandwich" Structure: A Paradigm Shift

The unusual properties of this new organo-iron compound, which was later named "ferrocene" by Whiting, a postdoctoral researcher with R.B. Woodward, prompted intense investigation into its true structure.[6] In 1952, two research groups independently deduced the correct "sandwich" structure.

Geoffrey Wilkinson at Harvard University, in collaboration with R.B. Woodward, M. Rosenblum, and M.C. Whiting, proposed a structure where the iron atom is "sandwiched" between two parallel this compound rings.[6][7][8] Their proposal was based on the compound's diamagnetism, lack of a dipole moment, and its infrared spectrum, which indicated the equivalence of all C-H bonds.

Simultaneously, Ernst Otto Fischer and W. Pfab at the Technical University of Munich independently proposed the same sandwich structure based on X-ray crystallographic data and the compound's diamagnetism.[9][10] Fischer also synthesized other metallocenes, including nickelocene and cobaltocene, shortly thereafter, demonstrating that ferrocene was the first example of a new class of organometallic compounds.[11] The groundbreaking work of Wilkinson and Fischer in elucidating the structure of ferrocene and pioneering the field of metallocene chemistry was recognized with the Nobel Prize in Chemistry in 1973.[12]

The confirmation of the sandwich structure of ferrocene, with the iron atom centrally located between two aromatic this compound rings, was a landmark achievement that fundamentally altered the understanding of chemical bonding between metals and organic ligands.

Logical Progression of Structural Elucidation

The path to determining the correct structure of ferrocene involved a logical progression from incorrect initial hypotheses to the now-accepted sandwich model. This progression was driven by the inability of the early models to explain the compound's unique properties.

Caption: Logical workflow from the initial incorrect structure of ferrocene to the accepted sandwich model.

Experimental Protocols for the Synthesis of Ferrocene

The following sections detail the methodologies for the key early syntheses of ferrocene.

Kealy and Pauson's Synthesis (1951)

This method involved the reaction of a Grignard reagent with an iron salt.

-

Reactants:

-

This compound magnesium bromide (prepared from cyclopentadiene and ethyl magnesium bromide)

-

Anhydrous Ferric Chloride (FeCl₃)

-

-

Solvent: Diethyl ether

-

Procedure: A solution of this compound magnesium bromide in diethyl ether was added to a stirred suspension of anhydrous ferric chloride in diethyl ether under a nitrogen atmosphere. The reaction mixture was refluxed, followed by hydrolysis with dilute hydrochloric acid. The organic layer was separated, dried, and the solvent was evaporated to yield the crude product.

-

Purification: The crude orange solid was purified by sublimation.

-

Yield: Not explicitly stated in the initial communication, but subsequent reproductions have reported varying yields.

Miller, Tebboth, and Tremaine's Synthesis (1952)

This synthesis involved the direct reaction of cyclopentadiene with iron at high temperatures.

-

Reactants:

-

Cyclopentadiene vapor

-

Reduced iron powder

-

-

Catalyst: The presence of aluminum, potassium, or molybdenum oxides was mentioned, though their precise role was not fully elucidated in the initial report.[13]

-

Procedure: Cyclopentadiene vapor was passed over reduced iron powder heated to 300°C in a tube furnace under a stream of nitrogen. The product was collected from the cooler parts of the apparatus.

-

Purification: The resulting orange solid was purified by sublimation.

-

Yield: The initial publication focused on the characterization of the compound rather than optimizing the yield.

Quantitative Data of Ferrocene

The determination of the precise structural parameters of ferrocene was crucial in confirming the sandwich structure.

| Property | Value | Method | Reference |

| Structural Parameters | |||

| Fe-C Bond Length | 2.045 ± 0.01 Å | X-ray Diffraction | [14] |

| C-C Bond Length | 1.403 ± 0.02 Å | X-ray Diffraction | [14] |

| Inter-ring distance | ~3.32 Å | X-ray Diffraction | |

| Symmetry (Solid State) | D₅d (staggered) | X-ray Diffraction | [15] |

| Physical Properties | |||

| Melting Point | 172.5 - 174 °C | [15][16] | |

| Boiling Point | 249 °C | [15] | |

| Spectroscopic Data | |||

| ¹H NMR (in CS₂) | δ 4.04 ppm (singlet) | NMR Spectroscopy | |

| ¹³C NMR (in CDCl₃) | δ 68.2 ppm | NMR Spectroscopy | |

| IR Absorption (C-H stretch) | ~3100 cm⁻¹ | IR Spectroscopy |

The Broader Family of Metallocenes

The discovery of ferrocene opened the floodgates to the synthesis and characterization of a vast array of metallocenes with different transition metals and substituted this compound ligands.

Nickelocene (Ni(C₅H₅)₂)

First synthesized by E.O. Fischer in 1953, nickelocene is a dark green crystalline solid.[11] Unlike the 18-electron ferrocene, nickelocene has 20 valence electrons, making it paramagnetic.[16]

-

Synthesis: Typically prepared by reacting nickel(II) chloride with sodium cyclopentadienide in THF.[11]

-

NiCl₂ + 2 NaC₅H₅ → Ni(C₅H₅)₂ + 2 NaCl

-

-

Structure: It adopts a sandwich structure similar to ferrocene, with Ni-C bond distances of approximately 2.185 Å.[16] In the solid state, it has D₅h (eclipsed) symmetry at low temperatures.[16]

-

Properties: It is more reactive and less stable than ferrocene, readily undergoing oxidation to the 19-electron nickelocenium cation.[16]

Cobaltocene (Co(C₅H₅)₂)

Also first prepared by Fischer's group, cobaltocene is a dark purple solid.[17] With 19 valence electrons, it is also paramagnetic and a strong reducing agent.[17]

-

Synthesis: Prepared by the reaction of cobalt(II) chloride with sodium cyclopentadienide in THF.[17][18]

-

CoCl₂ + 2 NaC₅H₅ → Co(C₅H₅)₂ + 2 NaCl

-

-

Structure: It has a sandwich structure with Co-C bond lengths of about 2.1 Å.[17]

-

Properties: It is highly sensitive to air, readily oxidizing to the stable 18-electron cobaltocenium cation, [Co(C₅H₅)₂]⁺.[18]

Bent Metallocenes: Titanocene Dichloride and Zirconocene Dichloride

Metallocenes of early transition metals, such as titanium and zirconium, often exhibit a "bent" or "tilted" sandwich structure.

-

Titanocene Dichloride (Cp₂TiCl₂): This is a bright red solid with a distorted tetrahedral geometry around the titanium atom.[19][20] The Cp rings are not parallel.[20]

-

Zirconocene Dichloride (Cp₂ZrCl₂): A colorless solid, it also has a bent metallocene structure.[21] The angle between the centroids of the two Cp rings and the zirconium atom is approximately 128°.[21]

-

Synthesis: Prepared from zirconium(IV) chloride and sodium cyclopentadienide.[21]

-

ZrCl₄ + 2 NaC₅H₅ → (C₅H₅)₂ZrCl₂ + 2 NaCl

-

-

The Impact and Legacy of Metallocenes

The discovery of ferrocene and the subsequent exploration of metallocene chemistry had a profound and lasting impact on science and technology.

A Revolution in Chemical Bonding Theory

The sandwich structure of ferrocene challenged the prevailing theories of chemical bonding and led to the development of new models to describe the interaction between metal d-orbitals and the π-systems of organic ligands. This spurred significant advancements in molecular orbital theory.

The Birth of Modern Organometallic Chemistry

The stability and rich reactivity of ferrocene, including its ability to undergo electrophilic aromatic substitution reactions, demonstrated that organometallic compounds could be more than just highly reactive, unstable species. This opened up a vast new area of chemical research.

Catalysis and Materials Science

Metallocenes, particularly those of zirconium and titanium, have become fundamentally important as catalysts in olefin polymerization.[13][22] These "metallocene catalysts," often activated by co-catalysts like methylaluminoxane (MAO), allow for the production of polymers with highly controlled microstructures and properties.[23] This has revolutionized the plastics industry. Furthermore, the unique electronic and structural properties of metallocenes have led to their incorporation into advanced materials, including polymers, sensors, and redox-active systems.

The historical development of metallocene-based catalysis is a direct consequence of the initial discovery of ferrocene.

Caption: The developmental pathway from the discovery of ferrocene to modern metallocene-based polymerization catalysis.

Conclusion

The discovery of ferrocene was a seminal moment in the history of chemistry. It not only introduced a completely new type of chemical structure and bonding but also laid the foundation for the entire field of modern organometallic chemistry. The subsequent development of a diverse range of metallocenes has led to profound advances in catalysis, materials science, and even medicine. For researchers and professionals in drug development, a thorough understanding of the history, properties, and reactivity of these fascinating "sandwich" compounds provides a crucial context for the design and synthesis of novel therapeutic agents and delivery systems that leverage the unique attributes of the metallocene scaffold.

References

- 1. Kealy, T.J. and Pauson, P.L. (1951) A New Type of Organo-Iron Compound. Nature, 168, 1039-1040. - References - Scientific Research Publishing [scirp.org]

- 2. File:Kealy and Pauson synthesis of ferrocene.jpg - Wikimedia Commons [commons.wikimedia.org]

- 3. Datei:Kealy and Pauson synthesis of ferrocene v2.jpg – Wikipedia [de.wikipedia.org]

- 4. Miller, S.A., Tebboth, J.A. and Tremaine, J.F. (1952) Dicyclopentadienyliron. Journal of Chemical Society, 632-635. - References - Scientific Research Publishing [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. THE STRUCTURE OF IRON BIS-CYCLOPENTADIENYL | Semantic Scholar [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. The crystal structure of butyrylferrocene, C14H16FeO [degruyterbrill.com]

- 10. researchgate.net [researchgate.net]

- 11. Nickelocene - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Metallocene - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. Ferrocene - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Cobaltocene - Wikipedia [en.wikipedia.org]

- 18. Cobaltocene [chemeurope.com]

- 19. Titanocene dichloride - Wikipedia [en.wikipedia.org]

- 20. Titanocene_dichloride [chemeurope.com]

- 21. Zirconocene dichloride - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Architecture of Anticancer Metallocenes: A Technical Guide to Half-Sandwich and Bent Sandwich Structures

For Researchers, Scientists, and Drug Development Professionals

The advent of cisplatin heralded a new era in cancer therapy, demonstrating the potent cytotoxic capabilities of metal-based compounds. Beyond platinum, a diverse array of organometallic complexes has emerged, offering novel mechanisms of action and the potential to overcome clinical resistance. Among the most promising are the metallocenes, specifically those adopting half-sandwich and bent sandwich geometries. This technical guide provides an in-depth exploration of the structure, synthesis, and characterization of these compounds, with a focus on their application in oncology. Detailed experimental protocols, quantitative structural data, and visualizations of their mechanisms of action are presented to serve as a comprehensive resource for researchers in bioinorganic chemistry and drug development.

Structural Classes of Anticancer Metallocenes

Metallocenes are a class of organometallic compounds characterized by a central metal atom "sandwiched" between two cyclopentadienyl (Cp) ligands.[1] However, variations on this structural theme, namely half-sandwich and bent sandwich complexes, have shown significant promise as therapeutic agents.[1][2]

Bent Sandwich Metallocenes

In contrast to the parallel arrangement of Cp rings in classical sandwich compounds like ferrocene, bent metallocenes feature a tilted orientation of the two Cp ligands.[3][4] This bent geometry, with a Cp-M-Cp angle significantly less than 180°, creates a reactive wedge that can accommodate additional ligands and interact with biological macromolecules. The quintessential example of a bent sandwich metallocene with anticancer properties is titanocene dichloride, (η⁵-C₅H₅)₂TiCl₂.[5][6] The distortion from a linear Cp-Ti-Cp arrangement is crucial for its biological activity. This class of compounds often includes early transition metals such as titanium and zirconium.[1][3]

Half-Sandwich Metallocenes

Half-sandwich compounds, also known as "piano-stool" complexes, feature a single cyclic polyhapto ligand (such as a this compound or arene ring) bound to a metal center, with the remaining coordination sites occupied by other ligands.[7] This configuration provides a versatile platform for tuning the steric and electronic properties of the complex by modifying both the "seat" (the cyclic ligand) and the "legs" (the other ligands). Ruthenium-based half-sandwich complexes, such as those containing a p-cymene arene ligand, have garnered significant attention for their potent and selective anticancer activity, often attributed to their unique redox properties and kinetic behavior in physiological environments.[8][9]

Quantitative Structural Data

The precise geometry of metallocenes, as determined by X-ray crystallography, is fundamental to understanding their reactivity and biological interactions. The following tables summarize key structural parameters for representative bent sandwich and half-sandwich complexes.

Table 1: Structural Parameters of Bent Sandwich Metallocenes

| Compound | M-Cp (centroid) (Å) | M-Cl (Å) | Cl-M-Cl Angle (°) | Cp-M-Cp Angle (°) | Reference(s) |

| Titanocene Dichloride | ~2.06 | ~2.37 | ~95 | ~134 | [5] |

| Zirconocene Dichloride | ~2.19 | ~2.44 | 97.1 | 128 | [3] |

| Substituted Titanocene | 2.074(3), 2.070(3) | 2.3222(10), 2.3423(10) | 94.73(4) | 131.0 | [10] |

Table 2: Structural Parameters of Half-Sandwich Ruthenium and Osmium Complexes

| Compound | M-Arene (centroid) (Å) | M-N (Å) | M-Cl (Å) | N-M-Cl Angle (°) | Reference(s) |

| [(η⁶-p-cymene)RuCl₂(bim)] | 1.693 | 2.122(3) | 2.4170(8), 2.4199(8) | 84.75(8), 85.34(8) | [4] |

| [(η⁶-p-cymene)RuCl(bimCOO)] | 1.6583(6) | 2.0876(2) | 2.4015(5) | 84.59(5) | [4] |

| [(η⁶-p-cym)Os(L¹)Cl]Cl | ~1.70 | ~2.10 (N,S-chelate) | ~2.42 | - | [9] |

| [(η⁶-bip)Os(en)Cl]PF₆ | - | 2.115(4), 2.122(4) | 2.417(1) | 82.5(1) | [11] |

Experimental Protocols

The synthesis and characterization of metallocenes require careful execution of specific experimental procedures, often under inert atmosphere due to the air-sensitivity of the reagents and products.

Synthesis of Titanocene Dichloride

The synthesis of titanocene dichloride is a foundational procedure in organometallic chemistry. The most common method involves the reaction of titanium tetrachloride with sodium cyclopentadienide.[5]

Protocol:

-

Preparation of Sodium Cyclopentadienide: Under an inert atmosphere (e.g., argon or nitrogen), freshly cracked cyclopentadiene is added dropwise to a stirred suspension of sodium sand in dry tetrahydrofuran (THF) in an ice bath.

-

Reaction with Titanium Tetrachloride: The resulting solution of sodium this compound is added dropwise to a solution of titanium tetrachloride in dry THF at a controlled temperature.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under vacuum. The solid residue is then extracted with dichloromethane.

-

Purification: The extract is filtered, and the filtrate is concentrated. The product is crystallized from a suitable solvent system, such as a mixture of dichloromethane and petroleum ether, to yield bright red crystals of titanocene dichloride.[3]

Synthesis of (Cymene)ruthenium Dichloride Dimer

This half-sandwich complex is a versatile starting material for a wide range of ruthenium-arene compounds.[12]

Protocol:

-

Reaction Setup: Hydrated ruthenium trichloride is added to absolute ethanol in a round-bottom flask equipped with a reflux condenser, under an inert atmosphere.

-

Ligand Addition: α-Phellandrene or α-terpinene is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux and stirred for several hours. The color of the solution will change as the reaction progresses.[13][14]

-

Isolation and Purification: Upon cooling, the product precipitates as a red solid. The solid is collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum.[14]

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of metallocenes.[5][15][16]

Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step, especially for air-sensitive compounds.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil for air-sensitive samples.[15]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector.[5]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct or Patterson methods, and the structural model is refined against the experimental data to obtain precise bond lengths, angles, and other crystallographic parameters.[5]

Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and purity of metallocenes in solution.[17][18][19]

Protocol:

-

Sample Preparation: A small amount of the metallocene (typically 5-20 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. For air-sensitive compounds, the sample is prepared in a glovebox.[18]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to optimize homogeneity.

-

Spectral Analysis: ¹H and ¹³C NMR spectra are typically acquired. The chemical shifts, coupling constants, and integration of the signals provide information about the electronic environment and connectivity of the atoms in the molecule. For half-sandwich complexes, characteristic shifts are observed for the arene or Cp protons upon coordination to the metal.[11][20][21] For paramagnetic complexes, specialized techniques may be required.[22]

Mechanisms of Anticancer Action and Signaling Pathways

The cytotoxic effects of half-sandwich and bent sandwich metallocenes are mediated by complex interactions with cellular components, leading to cell cycle arrest and apoptosis.

Bent Sandwich Metallocenes: The Case of Titanocene Dichloride

Titanocene dichloride exhibits a distinct mechanism of action compared to platinum-based drugs.[23] Its cellular uptake is followed by hydrolysis and interaction with biomolecules, primarily DNA.[14][24] This interaction leads to DNA damage, which triggers a cascade of cellular responses culminating in apoptosis.[8]

The proposed mechanism involves:

-

DNA Damage: Titanocene derivatives can bind to DNA, inhibiting replication and transcription.[14][24]

-

Cell Cycle Arrest: The DNA damage response can lead to an arrest in the cell cycle, often at the G2/M phase, preventing cell proliferation.[12]

-

Apoptosis Induction: Titanocenes can induce apoptosis through both caspase-dependent and -independent pathways. The intrinsic pathway is often activated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3 and -7.[12][25] Some studies also point to a caspase-independent pathway involving the translocation of Apoptosis Inducing Factor (AIF) to the nucleus.[20][25]

-

p53 Activation: DNA damage can lead to the accumulation and activation of the p53 tumor suppressor protein, which in turn can promote the transcription of pro-apoptotic genes.[26][27][28]

-

Zinc Homeostasis Perturbation: There is evidence that titanocenes can disrupt zinc homeostasis, which can lead to the dysfunction of zinc-dependent proteins and contribute to apoptosis.[24]

Caption: Proposed signaling pathway for titanocene dichloride-induced apoptosis.

Half-Sandwich Metallocenes: The Case of Ruthenium-Arene Complexes

Ruthenium half-sandwich complexes are known to induce cytotoxicity through a multi-pronged approach, often involving the generation of reactive oxygen species (ROS) and direct interaction with DNA.[29][30]

The proposed mechanism includes:

-

ROS Generation: The redox-active nature of ruthenium can lead to the catalytic generation of ROS within the cell. This oxidative stress damages cellular components, including lipids, proteins, and DNA.[30]

-

DNA Interaction: These complexes can bind to DNA, although the mode of binding may differ from that of cisplatin. This can lead to conformational changes in the DNA and interfere with cellular processes.[29]

-

Mitochondrial Dysfunction: ROS production can lead to a decrease in the mitochondrial membrane potential, triggering the intrinsic apoptotic pathway.

-

Regulation of Bcl-2 Family Proteins: Ruthenium complexes can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, shifting the balance towards cell death.[31][32][33][34]

-

Caspase Activation: The mitochondrial pathway culminates in the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[32]

Caption: Proposed signaling pathway for Ru(II)-Arene complex-induced apoptosis.

Experimental and Drug Development Workflows